REACTION_CXSMILES
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[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH3:11][NH:12][CH3:13]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([N:12]([CH3:13])[CH3:11])=[O:9]
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Name
|
|
Quantity
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200 g
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Type
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reactant
|
Smiles
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C=1C=CC2=C(C1)NC(=O)O2
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
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Name
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alcohol
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Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The alcohol and unchanged dimethylamine were distilled off under reduced pressure at below 60° C.
|
Type
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CUSTOM
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Details
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the product was recrystallised from a 1:1 by volume mixture of isopropanol and light petroleum ether (b.pt. 60°-80° C.)
|
Name
|
|
Type
|
|
Smiles
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OC1=C(C=CC=C1)NC(=O)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |